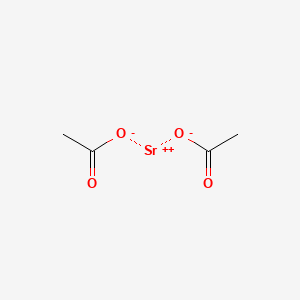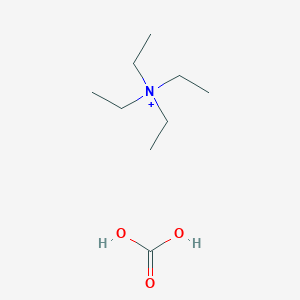
Carbonic acid; tetraethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid; tetraethylammonium is a compound that combines the properties of carbonic acid and tetraethylammonium. Carbonic acid is a weak acid with the chemical formula H₂CO₃, formed when carbon dioxide dissolves in water. It plays a crucial role in the carbon cycle and acid-base homeostasis in biological systems . Tetraethylammonium, on the other hand, is a quaternary ammonium cation with the chemical formula C₈H₂₀N⁺. It is commonly used in research laboratories to prepare lipophilic salts of inorganic anions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to precipitate tetraethylammonium perchlorate .
Industrial Production Methods: Industrial production methods for tetraethylammonium salts often involve large-scale alkylation reactions. These methods are designed to produce high yields of the desired quaternary ammonium salts under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid undergoes various reactions, including dissociation into bicarbonate and carbonate ions in aqueous solutions. It also participates in acid-base reactions, acting as a weak acid . Tetraethylammonium salts, on the other hand, are involved in phase-transfer catalysis and can engage in substitution reactions .
Common Reagents and Conditions: Common reagents for reactions involving tetraethylammonium salts include alkyl halides, sodium perchlorate, and other inorganic salts. The reactions are typically carried out in aqueous or non-aqueous solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from reactions involving tetraethylammonium salts include various lipophilic salts of inorganic anions, such as tetraethylammonium perchlorate and tetraethylammonium cyanide .
Scientific Research Applications
Carbonic acid; tetraethylammonium has several scientific research applications. Tetraethylammonium salts are used in the synthesis of high-silica zeolites, which are important in catalysis and adsorption processes . They also serve as supporting electrolytes in polarographic studies and as organic electrolytes in supercapacitors . In biological research, tetraethylammonium is used to block specific potassium channels, aiding in the study of ion channel function and pharmacology .
Mechanism of Action
The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, making tetraethylammonium a useful tool in pharmacological research to study the effects of ion channel inhibition .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetraethylammonium include other quaternary ammonium salts like tetrabutylammonium and tetramethylammonium . These compounds share similar structural features but differ in the size and lipophilicity of their alkyl groups.
Uniqueness: Tetraethylammonium is unique due to its balance between lipophilicity and crystallization properties. It is less lipophilic than tetrabutylammonium, making it easier to crystallize, yet it is more toxic . This unique combination of properties makes tetraethylammonium particularly useful in specific research applications where crystallization and toxicity are important factors.
Properties
Molecular Formula |
C9H22NO3+ |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
carbonic acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1; |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


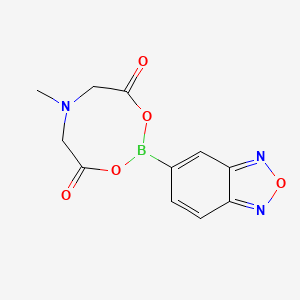

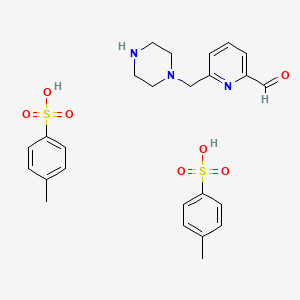
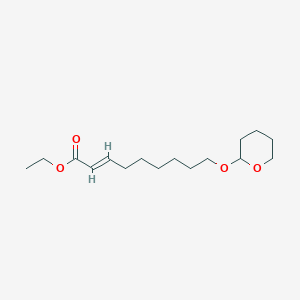
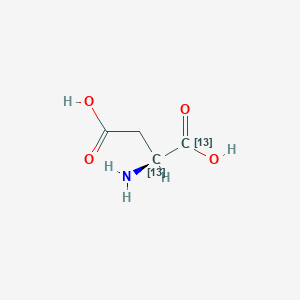


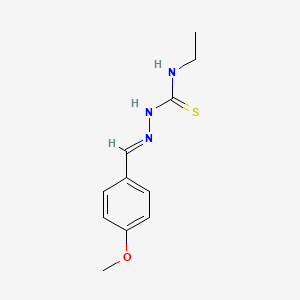
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
